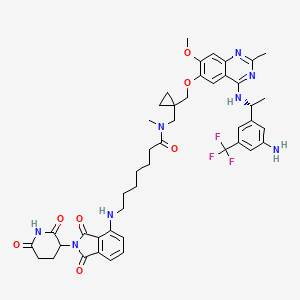
PROTAC SOS1 degrader-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC SOS1 degrader-5 is a potent compound designed to target and degrade the Son of Sevenless homolog 1 (SOS1) protein. This compound is part of the PROteolysis TArgeting Chimera (PROTAC) family, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly those driven by KRAS mutations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SOS1 degrader-5 involves multiple steps, including the formation of a bifunctional molecule that links a ligand for SOS1 with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes:
Ligand Synthesis: The ligands for SOS1 and the E3 ligase are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.
The reaction conditions often involve organic solvents, catalysts, and specific temperature and pH conditions to ensure the proper formation of the bifunctional molecule .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and purity. The process would include:
Batch Synthesis: Large batches of the compound are synthesized under controlled conditions.
Purification: The compound is purified using techniques such as chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
PROTAC SOS1 degrader-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the linker or ligand sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pH levels, and the use of organic solvents .
Major Products
The major products formed from these reactions include modified versions of the original compound, which can be used to study the structure-activity relationship and optimize the efficacy of the PROTAC .
科学研究应用
PROTAC SOS1 degrader-5 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the degradation of SOS1 and its effects on cellular pathways.
Biology: Helps in understanding the role of SOS1 in cellular processes and its interaction with other proteins.
Medicine: Potential therapeutic applications in treating cancers driven by KRAS mutations by degrading SOS1 and inhibiting the KRAS signaling pathway.
Industry: Used in drug discovery and development to create new therapies targeting SOS1 .
作用机制
PROTAC SOS1 degrader-5 exerts its effects by forming a ternary complex with SOS1 and an E3 ubiquitin ligase, such as cereblon. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the KRAS signaling pathway, inhibiting the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
LHF418: Another potent SOS1 degrader with a similar mechanism of action.
Compound 23: Shows efficient SOS1 degradation and significant antiproliferative potency in KRAS-driven cancer cells.
P7: Demonstrates superior activity in inhibiting colorectal cancer organoid growth .
Uniqueness
PROTAC SOS1 degrader-5 is unique due to its high potency and specificity in degrading SOS1, with a DC50 value of 13 nM and an IC50 value of 5 nM in inhibiting the proliferation of NCI-H358 cells . Its ability to form a stable ternary complex and effectively induce SOS1 degradation sets it apart from other similar compounds .
属性
分子式 |
C45H51F3N8O7 |
|---|---|
分子量 |
872.9 g/mol |
IUPAC 名称 |
N-[[1-[[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]oxymethyl]cyclopropyl]methyl]-7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-methylheptanamide |
InChI |
InChI=1S/C45H51F3N8O7/c1-25(27-18-28(45(46,47)48)20-29(49)19-27)51-40-31-21-36(35(62-4)22-33(31)52-26(2)53-40)63-24-44(15-16-44)23-55(3)38(58)12-7-5-6-8-17-50-32-11-9-10-30-39(32)43(61)56(42(30)60)34-13-14-37(57)54-41(34)59/h9-11,18-22,25,34,50H,5-8,12-17,23-24,49H2,1-4H3,(H,51,52,53)(H,54,57,59)/t25-,34?/m1/s1 |
InChI 键 |
WLWKNXUSLSOAGM-HSGLFRJESA-N |
手性 SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
规范 SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


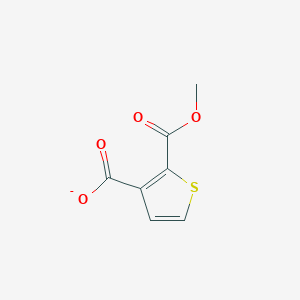



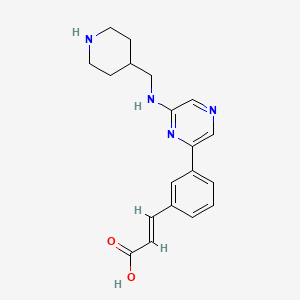

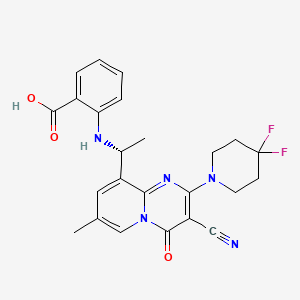
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
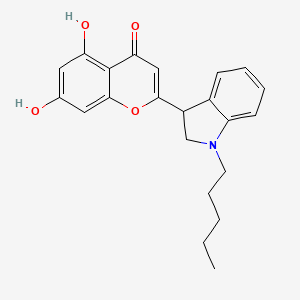
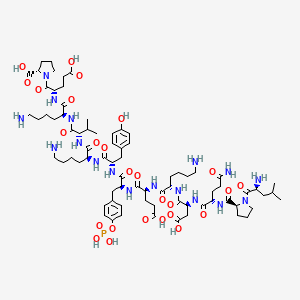
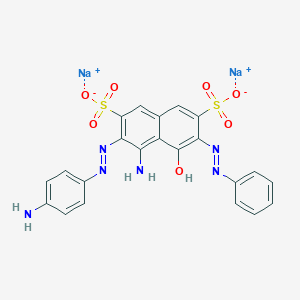

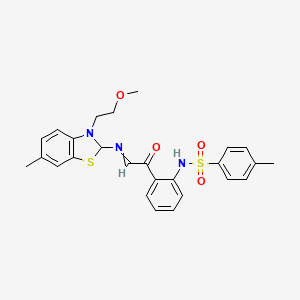
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
